molecular formula C15H17N3OS2 B2397438 N-cyclopentyl-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide CAS No. 864856-29-1

N-cyclopentyl-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide

Cat. No.: B2397438
CAS No.: 864856-29-1
M. Wt: 319.44
InChI Key: JYHKMZDBZWBNSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclopentyl-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide is a synthetic acetamide derivative featuring a 1,2,4-thiadiazole core substituted at the 3-position with a phenyl group and at the 5-position with a sulfanyl-acetamide moiety. This compound belongs to a class of heterocyclic sulfanyl acetamides, which are frequently explored for their bioactivity, including enzyme inhibition and antimicrobial properties . Structural validation of such compounds often employs crystallographic tools like SHELXL, ensuring accurate determination of bond lengths, angles, and stereochemistry .

Properties

IUPAC Name

N-cyclopentyl-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3OS2/c19-13(16-12-8-4-5-9-12)10-20-15-17-14(18-21-15)11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYHKMZDBZWBNSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CSC2=NC(=NS2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-cyclopentyl-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide typically involves the reaction of cyclopentylamine with 3-phenyl-1,2,4-thiadiazole-5-thiol in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-cyclopentyl-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide undergoes various chemical reactions, including:

Scientific Research Applications

Chemistry

In the field of chemistry, N-cyclopentyl-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows it to act as a ligand in coordination chemistry, facilitating the development of new materials with specific properties .

Biology

The compound exhibits significant antimicrobial and antifungal activities. Studies have shown that thiadiazole derivatives can effectively inhibit the growth of various pathogens, making them potential candidates for new antibiotic development . The mechanism of action is believed to involve interaction with biological targets such as enzymes and proteins, leading to disruptions in normal cellular functions .

Medicine

This compound has been investigated for its anticancer properties . Preliminary research indicates that it may inhibit DNA replication in cancer cells, presenting a promising avenue for cancer therapy . The compound's ability to target specific cellular pathways enhances its potential as an effective treatment option.

Industrial Applications

In industry, this compound is utilized in the development of new materials such as polymers and coatings. Its unique chemical properties allow it to impart specific characteristics to these materials, enhancing their performance in various applications .

Case Studies and Research Findings

Research has shown that thiadiazole derivatives can exhibit a wide range of biological functions including antimicrobial and antifungal activities. For instance:

  • A study published in PubMed demonstrated strong antifungal activity against strains like Candida albicans and Escherichia coli when tested with similar thiadiazole compounds .
  • Another investigation highlighted the synthesis of various alkyl thiadiazole derivatives that displayed significant antimicrobial effects .

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide involves its interaction with biological targets. The thiadiazole ring can interact with enzymes and proteins, disrupting their normal function. This interaction can lead to the inhibition of DNA replication in bacterial and cancer cells, thereby exhibiting antimicrobial and anticancer activities .

Comparison with Similar Compounds

N-(4-Ethoxyphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide

  • Key Difference : The N-cyclopentyl group in the target compound is replaced with a 4-ethoxyphenyl moiety.
  • This substitution may reduce steric hindrance compared to the cyclopentyl group, affecting binding to hydrophobic pockets in enzymes .

2-{[3-(2-Chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-(2-furylmethyl)acetamide

  • Key Differences :
    • Thiadiazole 3-position: 2-chlorophenyl instead of phenyl.
    • N-Substituent: 2-furylmethyl instead of cyclopentyl.
  • The furylmethyl group may improve bioavailability due to its heteroaromatic nature .

Analogues with Different Heterocyclic Cores

N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides

  • Key Difference : The 1,2,4-thiadiazole core is replaced with a 1,3,4-oxadiazole ring.
  • Impact : Oxadiazoles are less electron-deficient than thiadiazoles, which may reduce π-π stacking interactions with aromatic residues in enzyme active sites. For example, compound 8t (N-(5-chloro-2-methylphenyl)-substituted analogue) showed moderate lipoxygenase (LOX) inhibition (IC₅₀ = 42.3 µM), suggesting that the thiadiazole core in the target compound might offer superior electronic properties for enzyme interactions .

Precursors and Simplified Analogues

2-Chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide

  • Key Difference : Lacks the sulfanyl linkage and cyclopentyl group.
  • Impact : The chloroacetamide group is more reactive but less stable under physiological conditions. This compound is likely a synthetic precursor to sulfanyl derivatives .

Data Tables

Table 1. Structural and Functional Comparison of Selected Analogues

Compound Name Heterocycle Core N-Substituent Thiadiazole 3-Substituent Molecular Weight (g/mol) Reported Bioactivity Reference
N-Cyclopentyl-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide 1,2,4-Thiadiazole Cyclopentyl Phenyl 373.5* Not explicitly reported
N-(4-Ethoxyphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide 1,2,4-Thiadiazole 4-Ethoxyphenyl Phenyl 385.4* Not explicitly reported
2-{[3-(2-Chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-(2-furylmethyl)acetamide 1,2,4-Thiadiazole 2-Furylmethyl 2-Chlorophenyl 394.9 Antimicrobial potential (theoretical)
N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide 1,3,4-Oxadiazole 5-Chloro-2-methylphenyl Indol-3-ylmethyl 428.5 LOX inhibition (IC₅₀ = 42.3 µM)

*Calculated using atomic masses from standard tables.

Table 2. Key Substituent Effects on Bioactivity

Substituent Type Example Compound Electronic Effect Potential Bioactivity Impact
Electron-withdrawing 2-Chlorophenyl () Increases electrophilicity Enhanced enzyme inhibition via covalent interactions
Electron-donating 4-Ethoxyphenyl () Improves solubility Altered binding kinetics in hydrophilic environments
Heteroaromatic 2-Furylmethyl () Enhances π-π stacking Improved interaction with aromatic enzyme residues

Research Findings and Gaps

  • Structural Insights : The 1,2,4-thiadiazole core’s electron-deficient nature facilitates interactions with nucleophilic residues in enzymes, as seen in analogues like VUAA-1, a potent Orco agonist . However, specific enzymatic targets for the cyclopentyl-substituted compound remain uncharacterized.
  • Synthetic Pathways : Derivatives with sulfanyl linkages (e.g., –19) are typically synthesized via nucleophilic substitution of chloroacetamides with thiol-containing heterocycles .
  • Validation Needs : While crystallographic data (via SHELXL) confirm structural integrity , pharmacological profiling (e.g., LOX, BChE inhibition) is required to compare bioactivity directly with oxadiazole-based analogues .

Biological Activity

N-cyclopentyl-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide is a compound that belongs to the class of thiadiazole derivatives, which have garnered significant interest due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antifungal, and anticancer properties.

Overview of Thiadiazole Derivatives

Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. They are known for their wide range of biological activities, including:

  • Antimicrobial : Effective against various bacterial strains.
  • Antifungal : Active against a spectrum of fungi.
  • Anticancer : Potential for inhibiting cancer cell proliferation.

The synthesis of this compound typically involves the reaction of cyclopentylamine with 3-phenyl-1,2,4-thiadiazole-5-thiol in the presence of acetic anhydride. The reaction is conducted under reflux conditions and purified through recrystallization.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial activity. Research indicates that thiadiazole derivatives can inhibit the growth of various Gram-positive and Gram-negative bacteria. For instance:

Microorganism Activity
Methicillin-resistant S. aureus (MRSA)Effective
Vancomycin-resistant E. faeciumEffective
Drug-resistant Candida strainsBroad-spectrum activity

Studies have shown that this compound exhibits favorable activity against drug-resistant strains, making it a candidate for further development as an antibiotic .

Antifungal Activity

The compound has also shown promising antifungal properties. It has been evaluated against several fungi, including Candida species. Results indicate that it possesses greater antifungal activity than conventional treatments like fluconazole .

Anticancer Activity

This compound has been studied for its anticancer potential. In vitro tests have revealed its ability to inhibit the proliferation of various cancer cell lines:

Cell Line Viability (%) IC50 (µM)
A549 (Lung cancer)39.8% at 100 µMNot specified
Caco-2 (Colorectal cancer)31.9% at 100 µMNot specified

The compound exhibited selective cytotoxicity towards Caco-2 cells compared to A549 cells, suggesting it may target specific pathways involved in colorectal cancer .

The mechanism by which this compound exerts its biological effects involves interaction with various biological targets:

  • Enzyme Inhibition : The thiadiazole ring may interact with enzymes critical to microbial and cancer cell metabolism.
  • DNA Replication Disruption : The compound can inhibit DNA replication in both bacterial and cancer cells.
  • Protein Interaction : It may disrupt protein function through binding interactions.

Comparative Analysis

When compared to other thiadiazole derivatives, this compound shows unique biological profiles due to its cyclopentyl group and phenyl-substituted thiadiazole ring. For instance:

Compound Activity
N-(5-Nitrothiazol-2-yl)-2-acetamideSelective anticancer activity
1,3,4-Thiadiazole derivativesBroad therapeutic activities

This distinct combination may enhance its effectiveness against resistant strains and various cancer types .

Q & A

Q. What synthetic strategies and reaction conditions optimize the yield and purity of N-cyclopentyl-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide?

Methodological Answer:

  • Multi-step synthesis : Begin with cyclopentylamine and 3-phenyl-1,2,4-thiadiazole-5-thiol. Use nucleophilic substitution to form the acetamide bond under inert atmosphere (N₂/Ar) .
  • Key conditions :
    • Solvent : Ethanol or DMF for solubility of intermediates.
    • Temperature : 60–80°C for thiol-alkylation steps; room temperature for amide coupling .
    • Catalysts : Triethylamine (TEA) or DCC (dicyclohexylcarbodiimide) for activating carboxyl groups .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity (>95%) .

Q. Which spectroscopic and crystallographic methods confirm the structural integrity of this compound?

Methodological Answer:

  • 1H/13C NMR : Assign peaks for cyclopentyl protons (δ 1.5–2.1 ppm), thiadiazole protons (δ 8.1–8.3 ppm), and acetamide carbonyl (δ ~170 ppm) .
  • IR Spectroscopy : Confirm S-H bond absence (post-reaction) and presence of C=O (1650–1700 cm⁻¹) and C-S (600–700 cm⁻¹) stretches .
  • X-ray crystallography : Use SHELXL for refinement (). Key parameters:
    • R-factor : Aim for <0.05 for high-resolution data.
    • ORTEP diagrams : Validate spatial arrangement of the thiadiazole and cyclopentyl groups .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

Methodological Answer:

  • Anticancer screening : Use MTT assays on PC3 (prostate), MCF7 (breast), and SKNMC (neuroblastoma) cell lines. IC₅₀ values <10 µM indicate promising activity .
  • Enzyme inhibition : Test against α-glucosidase (diabetes) and acetylcholinesterase (neurodegeneration) at 0.1–100 µM. Compare inhibition rates (%) to controls like acarbose .
  • Apoptosis induction : Measure caspase-3/7 activation via fluorometric assays (e.g., Caspase-Glo®) .

Advanced Research Questions

Q. How can contradictions in mechanistic data (e.g., apoptosis vs. enzyme inhibition) be resolved?

Methodological Answer:

  • Target validation : Use siRNA knockdown of suspected targets (e.g., caspases or α-glucosidase) to isolate mechanisms .
  • Molecular docking : Compare binding affinities (AutoDock Vina) of the compound to enzyme active sites (e.g., α-glucosidase PDB: 2ZE0) versus apoptotic proteins (e.g., caspase-3 PDB: 3DEI) .
  • Pathway analysis : Perform RNA-seq on treated cells to identify differentially expressed genes (e.g., apoptotic markers like BAX/BCL-2) .

Q. What strategies improve solubility and bioavailability for in vivo pharmacokinetic studies?

Methodological Answer:

  • Co-solvents : Use 10% DMSO + 10% Cremophor EL in saline for intravenous administration .
  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) at the cyclopentyl or acetamide positions .
  • Pharmacokinetic (PK) profiling :
    • Plasma half-life : Monitor via LC-MS/MS after single-dose administration in rodents.
    • Tissue distribution : Quantify compound levels in liver, kidney, and brain homogenates .

Q. How should researchers address discrepancies in cytotoxicity data across cell lines?

Methodological Answer:

  • Dose-response curves : Generate 8-point dilution series (0.1–100 µM) to identify IC₅₀ variability .
  • Membrane permeability : Measure cellular uptake via fluorescent analogs (e.g., BODIPY-labeled derivatives) .
  • Resistance mechanisms : Assess ABC transporter activity (e.g., P-gp efflux) using verapamil as an inhibitor .

Data Contradiction Analysis

Example Contradiction : A study reports potent α-glucosidase inhibition (IC₅₀ = 2.5 µM) , while another shows no enzyme inhibition but strong apoptosis induction .
Resolution Workflow :

Replicate assays : Confirm activity under identical conditions (pH 6.8, 37°C for α-glucosidase).

Off-target profiling : Screen against a kinase panel (e.g., Eurofins KinaseProfiler™) to rule out nonspecific binding.

Structural analogs : Compare activity of derivatives lacking the thiadiazole group to isolate pharmacophores .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.